REACTION_CXSMILES
|
[CH2:1]([O:5][C:6](=[O:10])[C:7]([CH3:9])=[CH2:8])[CH:2]1[O:4][CH2:3]1.C[O:12]C1C=CC(O)=CC=1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[C:6]([O:5][CH2:1][CH:2]([CH2:3][OH:12])[OH:4])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:3.4.5|
|
Name
|
comercial
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring approximately 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separation of an oil
|
Type
|
EXTRACTION
|
Details
|
The 2 phase mixture is extracted sequentially with 5 portions of 150 ml each of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined chloroform extracts are dried over solid sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering the solid sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |